Product packaging for Methyl 4-hydroxypentanoate(Cat. No.:)

Methyl 4-hydroxypentanoate

Cat. No.: B14915715
M. Wt: 132.16 g/mol
InChI Key: ACHJFGYOUCOVQP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypentanoate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B14915715 Methyl 4-hydroxypentanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(7)3-4-6(8)9-2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHJFGYOUCOVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Significance As a Biomass Derived Intermediate and Platform Chemical Precursor

Methyl 4-hydroxypentanoate (B1260314) serves as a crucial link in the conversion of biomass into a variety of valuable chemicals. It is primarily derived from levulinic acid, a key platform chemical obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass. nih.gov The transformation of levulinic acid and its esters, such as methyl levulinate, is a central focus in the development of biorefineries.

The conversion of methyl levulinate, which is readily available from lignocellulose, can lead to the formation of methyl 4-hydroxypentanoate as a key intermediate. nih.gov For instance, in the catalytic transfer hydrogenation of methyl levulinate to produce γ-valerolactone (GVL), a valuable solvent and fuel additive, this compound is a detectable intermediate, indicating its role in the reaction pathway. nih.gov

Furthermore, this compound is a direct precursor to other significant chemicals. For example, it can be converted to methyl 4-methoxypentanoate, which shows promise as a liquid biofuel, solvent, and fragrance. rsc.org The strategic position of this compound allows for the diversification of products from a single biomass-derived feedstock, enhancing the economic viability of biorefining processes.

The reaction pathways for the valorization of levulinic acid often involve the formation of 4-hydroxypentanoic acid, the carboxylic acid analog of this compound, which can then be further transformed into products like 1,4-pentanediol (B150768). researchgate.net The ester form, this compound, offers different reactivity and separation properties, making it a valuable intermediate in its own right.

Contextual Overview in Green Chemistry and Sustainable Synthesis Methodologies

Catalytic Hydrogenation and Transfer Hydrogenation Strategies

The reduction of levulinate esters, particularly methyl levulinate, stands as a principal route to this compound. This transformation can be achieved through both catalytic hydrogenation, utilizing molecular hydrogen, and catalytic transfer hydrogenation (CTH), where a hydrogen donor molecule is employed.

The conversion of methyl levulinate to this compound involves the selective hydrogenation of the ketone functionality. This reaction is a critical step in the valorization of biomass, as levulinic acid and its esters are readily derived from cellulosic materials. wikipedia.org

Heterogeneous catalysts are widely favored for this transformation due to their ease of separation and recyclability. mdpi.com A variety of metal-supported catalysts have demonstrated high efficacy.

Ruthenium-based Catalysts: Ruthenium on carbon (Ru/C) is a highly effective catalyst for the hydrogenation of methyl levulinate. rsc.orgmpg.de For instance, using a 1.0 wt% Ru/graphite catalyst, a complete conversion of methyl levulinate was achieved, although the subsequent cyclization to γ-valerolactone (GVL) was also observed. rsc.org The reaction proceeds via the formation of this compound as an intermediate. rsc.orgresearchgate.net In continuous flow systems under high pressure (100 bar H₂) and at 100°C, 5% Ru/C has also been successfully used for the reduction of methyl levulinate in various solvents, including water and methanol. researchgate.net

Palladium-based Catalysts: Palladium on carbon (Pd/C) is another noble metal catalyst employed for the reduction of levulinate esters. researchgate.net

Zirconium-based Catalysts: Zirconium-based materials have emerged as effective catalysts for the transfer hydrogenation of methyl levulinate. mdpi.com Using 2-propanol as a hydrogen donor, ZrO₂ and Zr-SBA-15 have shown good catalytic activities, with a ZrO₂/Si-SBA-15 catalyst achieving up to 89% conversion of methyl levulinate and high selectivity to GVL under continuous flow conditions at 200°C and 30 bar. mdpi.com The Lewis acid sites on these materials are thought to facilitate the CTH process. mdpi.com

Copper-based Systems: Copper-zirconia (Cu-ZrO₂) catalysts are highly effective for the transfer hydrogenation of methyl levulinate using methanol as the hydrogen donor. southwales.ac.ukcardiff.ac.uk This system operates through a 'hydrogen borrowing' mechanism, where methanol is first dehydrogenated, followed by the reduction of the levulinate. southwales.ac.ukcardiff.ac.uk A Cu-ZrO₂ catalyst demonstrated a GVL yield of 87.5% after 60 minutes at 220°C, indicating the efficient formation and conversion of the this compound intermediate. cardiff.ac.uk In contrast, a Ni-ZrO₂ catalyst was found to be less productive under the same transfer hydrogenation conditions. cardiff.ac.uk

Catalyst SystemSubstrateReaction TypeKey FindingsReference
Ru/CMethyl LevulinateHydrogenationQuantitative yield of GVL via the 4-HPME intermediate under mild conditions (80°C, 0.5 MPa H₂). rsc.org
Pd/CMethyl LevulinateHydrogenationEffective for the reduction in a continuous flow reactor. researchgate.net
ZrO₂/Si-SBA-15Methyl LevulinateTransfer HydrogenationHigh conversion (up to 89%) and selectivity to GVL at 200°C. mdpi.com
Cu-ZrO₂Methyl LevulinateTransfer HydrogenationHighly effective using methanol as a hydrogen source, yielding 87.5% GVL. cardiff.ac.uk

Homogeneous catalysts, while presenting separation challenges, often exhibit high activity and selectivity under milder reaction conditions.

Ruthenium-based Complexes: Ruthenium-phosphine complexes are predominant in the homogeneous hydrogenation of levulinic acid and its esters. mdpi.com For instance, a catalyst generated in situ from Ru(acac)₃ and sulfonated phosphine (B1218219) ligands has shown excellent activity and selectivity for the conversion of levulinic acid to GVL, a process that proceeds through the 4-hydroxypentanoic acid intermediate. rsc.org Direct asymmetric hydrogenation of methyl levulinate has also been achieved with homogeneous Ru catalysts, although sometimes requiring higher temperatures than for levulinic acid. rsc.org

Copper-based Complexes: Homogeneous copper(I) catalysts have been developed for the hydrogenation of levulinic acid. d-nb.info A system using a [(PPh₃)₂Cu(k²-O,O-LVA)] complex with a diisopropyl phosphinoethane ligand achieved over 99% yield and selectivity to GVL under relatively mild conditions (140°C, 300 psi H₂), showcasing the potential of earth-abundant metals in this transformation. d-nb.info

This compound (also referred to as 4-hydroxypentanoic acid methyl ester or 4-HPME) is a crucial, albeit often transient, intermediate in the widely studied conversion of methyl levulinate to γ-valerolactone (GVL). rsc.orgresearchgate.net The production of GVL, a significant platform chemical, from levulinate esters is a two-step process:

Hydrogenation: The ketone group of the levulinate ester is hydrogenated to form the corresponding 4-hydroxy ester intermediate, this compound. rsc.org

Intramolecular Cyclization/Dealcoholation: The intermediate then undergoes an intramolecular esterification (dealcoholation), where the hydroxyl group attacks the ester carbonyl, leading to the formation of the five-membered GVL ring and the elimination of methanol. rsc.org

Reduction of Levulinate Esters (e.g., Methyl Levulinate)

Asymmetric and Stereoselective Synthesis

The synthesis of enantiomerically pure stereoisomers of this compound is of great interest, as these chiral molecules can serve as valuable building blocks for pharmaceuticals and other fine chemicals.

The most direct approach to chiral this compound is the enantioselective reduction of the prochiral ketone in methyl levulinate.

Homogeneous Catalysis: Asymmetric hydrogenation using chiral homogeneous catalysts is a powerful tool for this purpose. Ruthenium catalysts modified with chiral phosphine ligands, such as SEGPHOS, have been used for the asymmetric reduction of levulinic acid to chiral GVL, a reaction that proceeds via a chiral 4-hydroxypentanoic acid intermediate. rsc.orgrsc.org When methyl levulinate was used as the substrate under similar conditions, the resulting (S)-GVL was obtained with a lower enantiomeric excess (27% ee) compared to the reduction of levulinic acid (56% ee), suggesting that the substrate plays a key role in the enantiodiscrimination step. rsc.org

Non-Transition Metal Catalysis: A practical method for synthesizing (R)-methyl 4-hydroxypentanoate involves the use of a borane (B79455) dimethyl sulfide (B99878) complex with (S)-Me-CBS oxazaborolidine as a chiral catalyst. mdpi.com This process affords the desired (R)-enantiomer with a very high enantiomeric purity of over 99% enantiomeric excess (ee). mdpi.com

Heterogeneous Catalysis: Enantio-differentiating hydrogenation over chirally modified heterogeneous catalysts has also been explored. The hydrogenation of methyl levulinate over a tartaric acid-modified nickel catalyst has been investigated, demonstrating the potential for producing chiral hydroxy esters with this technology. researchgate.net

Biocatalysis: Enzymatic reductions offer a highly selective route to chiral hydroxy esters. The asymmetric reduction of ethyl levulinate using an asymmetric dehydrogenase in the presence of NADPH produced ethyl (R)-4-hydroxypentanoate with an impressive 98.14% ee and a 74% yield. mdpi.com This highlights the potential of biocatalytic methods for accessing specific stereoisomers of 4-hydroxypentanoate esters.

MethodSubstrateCatalyst/ReagentProductEnantiomeric Excess (ee)Reference
Asymmetric ReductionMethyl LevulinateBorane dimethyl sulfide / (S)-Me-CBS oxazaborolidine(R)-Methyl 4-hydroxypentanoate>99% mdpi.com
Asymmetric HydrogenationMethyl LevulinateHomogeneous Ru/SEGPHOS(S)-γ-Valerolactone (via intermediate)27% rsc.org
Enzymatic ReductionEthyl LevulinateAsymmetric Dehydrogenase / NADPH(R)-Ethyl 4-hydroxypentanoate98.14% mdpi.com

Biocatalytic and Chemoenzymatic Approaches for Chiral Forms

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. Both isolated enzymes and whole-cell systems have been successfully employed to produce chiral forms of this compound and related structures.

Enzyme-Mediated Transformations (e.g., porcine pancreatic lipase (B570770) (PPL), ketoreductases)

Enzymes, particularly lipases and ketoreductases, are widely used for the asymmetric synthesis of chiral hydroxy esters.

Porcine Pancreatic Lipase (PPL): Lipases are commonly used for the kinetic resolution of racemic alcohols and esters. In the context of compounds structurally related to this compound, PPL has demonstrated its utility. For instance, in the enzymatic kinetic resolution of racemic methyl 2-methyl-4-oxopentanoate, PPL was identified as a suitable hydrolase. researchgate.net Although initial performance was modest, optimization of reaction parameters such as pH, temperature, and the addition of co-solvents and salts led to significant improvements in enantioselectivity and conversion rates. researchgate.net Specifically, the addition of sodium sulfate (B86663) was found to enhance the enzymatic hydrolysis. researchgate.net Through a process of hydrolysis and subsequent esterification of the undesired enantiomer, it was possible to obtain the desired product with high enantiomeric excess. researchgate.net

Ketoreductases (KREDs): Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. The asymmetric reduction of methyl 4-oxopentanoate (B1231505), the precursor to this compound, can be achieved using KREDs. These enzymes, often sourced from various microorganisms, offer high enantioselectivity in converting the prochiral ketone to a specific chiral alcohol. For example, the carbonyl reductase ChKRED20 from Chryseobacterium sp. has been shown to be highly effective in the bio-reductive production of related chiral hydroxybutanoates with excellent stereoselectivity (>99.5% e.e.). nih.gov By employing techniques like directed evolution, the thermostability and activity of these enzymes can be further enhanced, making the process more efficient for industrial applications. nih.gov The use of a co-factor regeneration system, often involving a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase, is typically required for these reductions.

Table 1: Enzyme-Mediated Synthesis of Chiral Hydroxypentanoate Analogs

Enzyme Substrate Product Enantiomeric Excess (e.e.) Yield Reference
Porcine Pancreatic Lipase (PPL) Racemic methyl 2-methyl-4-oxopentanoate (R)-methyl 2-methyl-4-oxopentanoate >99% (after recycling) - researchgate.net
Ketoreductase (ChKRED20 mutant) Ethyl 4-chloro-3-oxobutanoate Ethyl (S)-4-chloro-3-hydroxybutanoate >99.5% 95% nih.gov
Whole-Cell Bioreductions (e.g., Saccharomyces cerevisiae)

Whole-cell biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), is a well-established and cost-effective method for the asymmetric reduction of ketones. The reduction of β-keto esters using baker's yeast has been extensively studied and is known to produce the corresponding β-hydroxy esters with high enantiomeric excess, typically favoring the (S)-enantiomer. researchgate.netnih.gov

The process involves the use of actively fermenting yeast, where various oxidoreductases within the cells catalyze the reduction of the ketone functionality. The stereoselectivity of the reduction is governed by the substrate's structure and the specific enzymes present in the yeast. While the reduction of aromatic β-keto esters has been widely reported to yield high conversions (45-90%) and good enantioselectivity, the application to aliphatic substrates like methyl 4-oxopentanoate follows similar principles. researchgate.net The reaction conditions, such as the choice of nutrient source (e.g., glucose or sucrose), temperature, and pH, can be optimized to improve both the yield and the enantiomeric excess of the resulting this compound.

Table 2: Whole-Cell Bioreduction of Keto Esters

Biocatalyst Substrate Type Typical Product Configuration Conversion Enantiomeric Excess (e.e.) Reference
Saccharomyces cerevisiae Aromatic β-keto esters (S)-hydroxy ester 45-90% Often high researchgate.net
Geotrichum candidum Methyl 4-chloro-3-oxobutanoate (S)-4-chloro-3-hydroxybutanoate 95% 96% nih.gov

Multistep Synthetic Sequences for Derivatization

Beyond the direct synthesis of this compound, multistep sequences are employed to create more complex and functionally diverse derivatives.

Synthesis of Related Hydroxypentanoate Derivatives (e.g., methyl (3S,4S) 4,5-di-N-Boc-amino-3-hydroxypentanoate)

The synthesis of highly functionalized hydroxypentanoate derivatives often involves a series of stereocontrolled reactions. For example, the synthesis of methyl (3S,4S) 4,5-di-N-Boc-amino-3-hydroxypentanoate has been reported, showcasing a sophisticated multistep approach. This particular synthesis highlights the ability to introduce multiple chiral centers and functional groups with precise stereochemical control, leading to valuable intermediates for the synthesis of biologically active compounds.

Radiation-Induced Synthesis of Carboxy-Hydroxypentanoic Acid Derivatives

Radiation chemistry offers an alternative, non-traditional method for the synthesis of certain chemical structures. The radiation-induced addition of 2-propanol to diesters of maleic acid has been shown to produce derivatives of 3-carboxy-4-methyl-4-hydroxypentanoic acid as primary products. These hydroxy derivatives are subsequently prone to lactonization. This method demonstrates a unique approach to generating the hydroxypentanoic acid backbone through a radical-mediated process.

Chemical Reactivity and Transformation Pathways of Methyl 4 Hydroxypentanoate

Intramolecular Cyclization Chemistry

The proximity of the hydroxyl and ester functionalities in methyl 4-hydroxypentanoate (B1260314) facilitates intramolecular reactions, with the most significant being the formation of γ-valerolactone (GVL).

Ring Closure to γ-Valerolactone (GVL)

The conversion of methyl 4-hydroxypentanoate to γ-valerolactone (GVL) is a facile intramolecular cyclization reaction. This process is a key step in the production of GVL from biomass-derived levulinic acid esters, such as methyl levulinate. The reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the ester, leading to the elimination of methanol (B129727) and the formation of a stable five-membered lactone ring.

Mechanistic Investigations of Lactonization

The mechanism of the lactonization of this compound to GVL has been the subject of computational and experimental studies, particularly in the context of catalytic conversions. Density functional theory (DFT) calculations have elucidated the reaction pathways on various catalysts. socratic.orgpearson.comlibretexts.org

The process is understood to proceed via the following key steps:

Hydrogenation: In processes starting from methyl levulinate, the keto group is first reduced to a hydroxyl group to form this compound. socratic.org

Nucleophilic Attack: The hydroxyl group of this compound then performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the ester group. socratic.org

Methanol Elimination: This is followed by the elimination of a molecule of methanol, resulting in the formation of the GVL ring. socratic.org

Intermolecular Reactions and Derivative Functionalization

Beyond cyclization, the hydroxyl and ester groups of this compound can participate in a range of intermolecular reactions, allowing for the synthesis of various derivatives.

Esterification and Transesterification Reactions

The ester group in this compound can undergo transesterification in the presence of other alcohols, leading to the formation of different alkyl 4-hydroxypentanoates. This reaction can be catalyzed by either acids or bases. syntheticpages.orglumenlearning.com Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by another alcohol. syntheticpages.org In basic conditions, the reacting alcohol is deprotonated to a more nucleophilic alkoxide, which then attacks the carbonyl carbon. syntheticpages.org

The hydroxyl group can also undergo esterification with carboxylic acids or their derivatives to form a diester. These reactions highlight the ability to selectively functionalize either end of the molecule.

General Conditions for Transesterification Reactions
Catalyst TypeGeneral MechanismKey Features
Acid-CatalyzedProtonation of the carbonyl group, followed by nucleophilic attack of the alcohol.Reversible reaction, often driven to completion by using the reactant alcohol as a solvent. syntheticpages.org
Base-CatalyzedFormation of a nucleophilic alkoxide from the reactant alcohol, followed by attack on the ester carbonyl.Typically proceeds via an addition-elimination mechanism. syntheticpages.org

Reduction to Polyols (e.g., 1,4-Pentanediol)

The reduction of this compound can yield 1,4-pentanediol (B150768), a valuable polyol used in the production of polymers and other chemicals. This transformation requires the reduction of the methyl ester group to a primary alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride.

In the context of biomass valorization, 1,4-pentanediol is often produced from GVL, the cyclized form of this compound. google.commasterorganicchemistry.comyoutube.comwikipedia.org The hydrogenation of GVL first opens the lactone ring to form 4-hydroxypentanoic acid, which is then further hydrogenated to 1,4-pentanediol. Various heterogeneous catalysts, such as those based on copper and zinc, have been developed for this transformation. masterorganicchemistry.com A bimetallic ZnCu/Al₂O₃ catalyst has shown high selectivity (around 97%) for 1,4-pentanediol from GVL. masterorganicchemistry.com This suggests that under similar reductive conditions, this compound could also be converted to 1,4-pentanediol, potentially bypassing the GVL intermediate.

Catalytic Systems for the Production of 1,4-Pentanediol from GVL
CatalystSelectivity to 1,4-PentanediolReference
ZnCu/Al₂O₃~97% masterorganicchemistry.com
Pd-Cu/ZrO₂Reported for one-pot synthesis from levulinic acid google.comwikipedia.org

Alkoxylation and Ether Formation (e.g., Methyl 4-methoxypentanoate)

The secondary hydroxyl group in this compound can be converted into an ether linkage through alkoxylation. For example, methylation of the hydroxyl group would yield methyl 4-methoxypentanoate. A common method for such a transformation is the Williamson ether synthesis. libretexts.orglibretexts.orggoogle.comyoutube.comchadsprep.com This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. youtube.comchadsprep.com

Alternatively, acid-catalyzed alkoxylation can be employed. socratic.orgwikipedia.org In this method, an acid catalyst protonates the alcohol, and another alcohol molecule can act as a nucleophile. However, for the formation of a simple ether like methyl 4-methoxypentanoate from this compound, the Williamson ether synthesis is a more direct and commonly employed route.

Biochemical and Enzymatic Reaction Mechanisms

The enzymatic landscape for the transformation of 4-hydroxypentanoate and its derivatives is diverse, featuring hydratases, synthetases, and enzymes involved in complex metabolic routes. These enzymatic processes are key to understanding the integration of this compound into central metabolism.

Hydratase-Catalyzed Conversions (e.g., vinylpyruvate hydratase, BphH in 2-keto-4-hydroxypentanoate formation)

Hydratases are a class of enzymes that catalyze the addition or removal of water from a substrate. In the context of compounds structurally related to 4-hydroxypentanoate, these enzymes are pivotal. For instance, vinylpyruvate hydratase is involved in the meta-cleavage pathway of aromatic compounds. A key example is the BphH enzyme, a divalent metal ion-dependent hydratase found in polychlorinated biphenyl (B1667301) (PCB) degrading bacteria like Burkholderia xenovorans LB400. nih.gov This enzyme specifically catalyzes the conversion of 2-hydroxypent-2,4-dienoate (HPDA) to 2-keto-4-hydroxypentanoate. nih.govnih.gov

The activity of BphH is dependent on the presence of divalent cations, with Mg²⁺ being the most effective cofactor, followed by Mn²⁺, Co²⁺, Zn²⁺, and Ca²⁺. nih.gov The metal ion plays a direct catalytic role rather than merely assisting in substrate binding. nih.gov The substrate specificity of BphH has been investigated, revealing its ability to transform substrates with methyl and chloro substitutions at the 5-position of HPDA, albeit with reduced efficiency. nih.gov This demonstrates that the electronic properties of substituents on the substrate can influence the catalytic rate. nih.gov

The reaction catalyzed by BphH is a critical step in the degradation pathway of biphenyl and other aromatic pollutants, funneling the breakdown products into central metabolic pathways. nih.govnih.gov The product, 2-keto-4-hydroxypentanoate, can then be further metabolized by other enzymes in the pathway. nih.gov

Table 1: BphH Enzyme Characteristics and Substrate Specificity

CharacteristicDescriptionSource(s)
Enzyme Name BphH (2-hydroxypent-2,4-dienoate hydratase) nih.gov
Source Organism Burkholderia xenovorans LB400 nih.gov
Reaction Catalyzed 2-hydroxypent-2,4-dienoate → 2-keto-4-hydroxypentanoate nih.gov
Cofactor Dependence Divalent metal ions (Mg²⁺ > Mn²⁺ > Co²⁺ > Zn²⁺ > Ca²⁺) nih.gov
Substrate Specificity Highest for unsubstituted 2-hydroxypent-2,4-dienoate. Also transforms 5-methyl and 5-chloro substituted analogs with reduced efficiency. nih.gov

Metabolic Pathways of Related Compounds (e.g., Levulinate and 4-hydroxypentanoate in biological systems)

The metabolic fate of 4-hydroxypentanoate is intricately linked to the pathways for other short-chain fatty acids and their derivatives, such as levulinate (4-oxopentanoate). These pathways often involve activation to coenzyme A (CoA) thioesters, followed by a series of enzymatic modifications.

In biological systems, carboxylic acids are typically activated to their corresponding acyl-CoA esters to increase their reactivity for subsequent metabolic transformations. This activation is a crucial step for both the breakdown and synthesis of fatty acids. For 4-hydroxypentanoate to enter metabolic pathways, it is first converted to 4-hydroxypentanoyl-CoA.

This process is analogous to the activation of other fatty acids, where an acyl-CoA synthetase utilizes ATP to catalyze the formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of coenzyme A. While specific enzymes for 4-hydroxypentanoate have not been extensively characterized, the general mechanism of acyl-CoA synthetases is well-established.

Once activated to 4-hydroxypentanoyl-CoA, this intermediate can undergo isomerization to 3-hydroxypentanoyl-CoA, a compound that can be processed through the well-established β-oxidation pathway. This isomerization does not occur directly but proceeds through a phosphorylated intermediate.

The catabolism of 4-hydroxypentanoate involves the formation of a novel class of acyl-CoA esters, namely 4-hydroxy-4-phosphoacyl-CoAs. In the case of 4-hydroxypentanoate, it is converted to 4-hydroxy-4-phospho-pentanoyl-CoA. This phosphorylation step is then followed by a series of reactions that ultimately lead to the formation of 3-hydroxypentanoyl-CoA. This pathway represents a significant route for the metabolism of 4-hydroxyacids.

While direct cyclization of 4-hydroxypentanoyl-CoA to a C7 ring system is not a commonly documented pathway, the biosynthesis of seven-carbon (C7) structures from five-carbon (C5) precursors is known in microbial metabolism, particularly in the context of biotin (B1667282) synthesis. This process illustrates the enzymatic strategies for carbon chain elongation and subsequent modifications.

In several bacteria, the C7 dicarboxylic acid pimelic acid, a precursor to biotin, is synthesized from C5 building blocks. One such pathway involves the condensation of a C5 precursor, glutaryl-CoA, with malonyl-ACP. This reaction is catalyzed by BioZ, a 3-ketoacyl-ACP synthase. nih.gov The glutaryl-CoA itself can be derived from the degradation of lysine. nih.gov

The resulting pimeloyl-ACP is a C7 thioester. nih.gov This pathway, while not a direct cyclization of a C5 intermediate into a C7 ring, demonstrates a mechanism for extending a C5 carbon chain to a C7 chain, which is a prerequisite for the formation of C7 cyclic structures. The biosynthesis of some cyclic natural products involves the cyclization of linear acyl-CoA precursors. For instance, the formation of the iridoid pyran ring, a component of various natural products, can occur through the cyclization of a C10 precursor, geranyl pyrophosphate, which is formed from C5 isoprene (B109036) units. wikipedia.orgwikipedia.orgmdpi.comwikipedia.org Although a direct parallel to 4-hydroxypentanoyl-CoA is not established, these pathways showcase the enzymatic potential for cyclization reactions of activated acyl chains.

Table 2: Key Intermediates in the Metabolism of 4-Hydroxypentanoate and Related Compounds

IntermediatePrecursor(s)Metabolic RoleSource(s)
4-Hydroxypentanoyl-CoA 4-HydroxypentanoateActivated form for further metabolism
4-Phosphopentanoyl-CoA 4-Hydroxypentanoyl-CoAIntermediate in the isomerization to 3-hydroxypentanoyl-CoA
3-Hydroxypentanoyl-CoA 4-Phosphopentanoyl-CoASubstrate for β-oxidation
Pimeloyl-ACP Glutaryl-CoA, Malonyl-ACPC7 precursor in biotin biosynthesis nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block

The presence of a chiral center at the C4 position makes methyl 4-hydroxypentanoate (B1260314) a crucial starting material for the synthesis of enantiomerically pure compounds. The demand for such compounds is high, particularly in the pharmaceutical industry, where the specific stereochemistry of a molecule can determine its efficacy and safety. researchgate.net Biocatalysis is often employed to produce the desired enantiomerically pure form of this and other chiral building blocks. researchgate.netresearchgate.net

Enantiopure bioactive compounds are critical in the development of pharmaceuticals and agrochemicals. Methyl 4-hydroxypentanoate can be a precursor to various biologically active natural products. researchgate.net For instance, chiral building blocks derived from similar hydroxy esters have been instrumental in the total synthesis of marine alkaloids like clavepictines A and B, and lepadin B. researchgate.net The synthesis of these complex molecules often relies on stereoselective reactions, where the defined stereochemistry of the starting material directs the formation of the desired product.

(R)-3-hydroxybutyrate, a related compound, and its derivatives have been used as starting materials for the synthesis of macrolide antibiotics such as pyrenophorin (B1236334) and colletodiol. nih.gov Furthermore, (R)-3-hydroxybutyrate methyl ester has shown potential in medical applications, including the inhibition of osteoporosis development in mice. nih.gov

Optically active γ-lactones are significant components of natural flavor and fragrance compounds and also serve as intermediates in the synthesis of various bioactive molecules. This compound can be converted into γ-valerolactone, a key platform chemical, through intramolecular cyclization.

A well-known example of a biologically important γ-lactone is the oak lactone (β-methyl-γ-octalactone), which imparts a characteristic coconut and woody aroma to aged wines and spirits. researchgate.netnist.gov The precursors to these lactones are often glycosides of 3-methyl-4-hydroxyoctanoic acid found in oak wood. researchgate.net The synthesis of these and other optically active lactones can be achieved through various methods, including the use of enzymes like lipase (B570770) for the resolution of racemic mixtures. google.com The general strategy involves the intramolecular cyclization of a corresponding hydroxy acid or ester. researchgate.net

Table 1: Examples of Bioactive γ-Lactones and their Precursors

γ-LactonePrecursor/Related CompoundSignificance
γ-ValerolactoneThis compoundPlatform chemical, fuel additive
Oak lactone (β-methyl-γ-octalactone)3-methyl-4-hydroxyoctanoic acid glycosidesKey aroma compound in aged beverages
Various bicyclic γ-lactonesHalolactonization of unsaturated acidsAntimicrobial and antifeedant activities researchgate.net

This table provides illustrative examples and is not exhaustive.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound can serve as a precursor for the synthesis of substituted pyrrolidinones. Through a series of chemical transformations, the hydroxyl group can be converted to an amine, followed by cyclization to form the lactam ring of a 5-methylpyrrolidin-2-one (B85660) derivative.

These structures are core components of many biologically active compounds. For example, derivatives of 5-hydroxy-6-methyl-2-aminotetralin, which share a substituted heterocyclic-like scaffold, have been investigated for their dopamine-like effects. nih.gov The synthesis of such complex molecules often involves the development of key intermediates, such as 5-methoxy-6-methyl-2-tetralone. nih.gov

Contributions to Polymer and Sustainable Materials Development

The push for environmentally friendly and sustainable materials has led to increased interest in bio-based polymers. This compound, derivable from renewable resources, plays a role in this area.

This compound can be utilized in the synthesis of biodegradable polyesters. The presence of both a hydroxyl and a carboxylate functional group allows it to undergo polycondensation reactions, either with itself or with other monomers, to form polyesters. These materials are of interest for applications in packaging, agriculture, and medicine due to their ability to degrade in the environment.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. nih.gov While this compound is not a direct monomer for the most common PHAs, it is structurally related to the monomers of, for example, poly(3-hydroxyvalerate). Transesterification of polyhydroxyvalerate with methanol (B129727) can yield methyl 3-hydroxypentanoate. google.com

Furthermore, PHAs can be chemically modified to produce a variety of useful compounds. google.com For instance, PHAs can be converted into alkyl hydroxyalkanoates, which can then serve as precursors for other valuable chemicals. google.com Although direct synthesis of this compound from PHAs is not explicitly detailed, the structural similarity and the chemical transformations involved in PHA degradation and modification highlight the interconnectedness of these bio-based molecules. nih.govgoogle.com The degradation products of some PHAs, such as 3-hydroxybutyrate (B1226725) (3HB), have also been shown to have therapeutic effects. nih.gov

Utilization in Green Solvents and Renewable Fuels Contexts

This compound, a derivative of levulinic acid, is gaining significant attention in the fields of green chemistry and renewable energy. Its potential stems from its bio-based origin and versatile chemical structure, which allows for its application as an environmentally benign solvent and as a component in the formulation of renewable fuels.

This compound as a Green Solvent

Green solvents are environmentally friendly alternatives to traditional petrochemical solvents, characterized by properties such as low toxicity, biodegradability, and derivation from renewable resources. wikipedia.org this compound exhibits several of these key characteristics. As a bio-based chemical, it can be produced from the hydrogenation of methyl levulinate, which itself is derived from the acid-catalyzed dehydration of sugars found in lignocellulosic biomass. researchgate.netgoogle.com

Research into related bio-derived solvents, such as 2-methyltetrahydrofuran (B130290) (MTHF), which can also be produced from levulinic acid, highlights the potential of such compounds. researchgate.net MTHF, for instance, has been shown to increase process yields and selectivity in certain chemical reactions and has low water solubility, which simplifies extraction and recovery processes. pennakem.com While specific research on this compound as a standalone solvent is emerging, its structural similarity to other successful bio-based solvents suggests its potential utility in various applications, including as a reaction medium or in cleaning formulations. pennakem.comresearchgate.net The presence of both a hydroxyl and an ester group in its structure gives it a unique polarity that could be advantageous in dissolving a range of solutes.

PropertyValue/DescriptionSource
Molecular FormulaC6H12O3 nih.gov
Molar Mass132.16 g/mol nih.gov
OriginBio-based, from levulinic acid researchgate.netgoogle.com
Key Functional GroupsHydroxyl (-OH), Ester (-COOCH3) nih.gov
Potential ApplicationsReaction medium, component in cleaning formulations pennakem.comresearchgate.net

This compound in Renewable Fuels

The quest for sustainable energy sources has driven research into biofuels and biofuel additives derived from biomass. Levulinate esters, including this compound and its parent compound methyl levulinate, have been proposed as valuable fuel extenders or additives for both gasoline and diesel. researchgate.netresearchgate.net Their primary advantage lies in their potential for low-cost production from renewable feedstocks. researchgate.net

The hydrogenation of methyl levulinate can yield this compound, which can be further processed to produce other valuable fuel components. For example, catalytic hydrodeoxygenation of methyl levulinate can lead to the formation of pentanoic acid and methyl pentanoate, which are considered pentanoic biofuels. rsc.org

While data specifically on this compound as a fuel additive is limited, studies on similar levulinate esters like ethyl levulinate (EL) and n-butyl levulinate (BL) provide valuable insights. These esters have been shown to improve lubricity and conductivity when blended with diesel fuel. nrel.govepa.gov However, challenges such as low cetane numbers and poor solubility at low temperatures have been noted, which may also be relevant for this compound. nrel.govepa.gov For instance, ethyl levulinate has a high water solubility (15.2 wt %), which can be a drawback, while n-butyl levulinate has a much lower water solubility (1.3 wt %). researchgate.netnrel.govepa.gov The properties of this compound would need to be similarly evaluated to determine its viability as a fuel blend component.

Research has also explored the synthesis of various levulinate esters to enhance fuel properties. Long-chain levulinate esters, for example, are being investigated as they have structures more similar to biodiesel and may offer improved energy density and water insolubility. rsc.org The conversion of methyl 4-oxopentanoate (B1231505) (methyl levulinate) to this compound is a key reduction reaction in this pathway. brainly.com

ParameterFinding for Related Levulinate Esters (EL/BL)Potential Relevance for this compoundSource
Feedstock Levulinic acid from lignocellulosic biomassSame potential feedstock researchgate.net
Diesel Blending Improves lubricity and conductivityMay offer similar benefits nrel.govepa.gov
Challenges Low cetane number, poor cold temperature solubility (for EL)Similar challenges may exist and require mitigation nrel.govepa.gov
Emissions Blends can reduce engine-out smoke numberPotential for reduced particulate emissions nrel.govepa.gov
Synthesis Esterification of levulinic acidProduced by hydrogenation of methyl levulinate brainly.com

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the identity and purity of Methyl 4-hydroxypentanoate (B1260314), as well as for monitoring its formation in chemical and biological reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Methyl 4-hydroxypentanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would correspond to the methyl group of the ester, the methyl group adjacent to the hydroxyl-bearing carbon, the methylene (B1212753) protons, and the methine proton.

¹³C NMR Spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. nih.gov The spectrum would distinctly show the carbonyl carbon of the ester, the carbon atom bearing the hydroxyl group, the methyl carbon of the ester, and the other aliphatic carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data for illustrative purposes.

Atom Type ¹H NMR (ppm) ¹³C NMR (ppm)
CH₃-C(OH)~1.2 (doublet)~23
-CH₂-~1.6-1.8 (multiplet)~30
-CH₂-C=O~2.4 (triplet)~39
CH(OH)~3.8 (multiplet)~67
O-CH₃~3.7 (singlet)~52
C=O-~174

In situ NMR spectroscopy is a powerful tool for monitoring reaction kinetics and mechanisms in real-time. beilstein-journals.orgrsc.org For the synthesis of this compound, such as the reduction of methyl 4-oxopentanoate (B1231505), in situ NMR can track the disappearance of reactant signals and the simultaneous appearance of product signals. researchgate.netscienceopen.com This allows for the optimization of reaction conditions and the potential detection of transient intermediates. beilstein-journals.org

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, which is then introduced into the mass spectrometer. nih.gov The resulting mass spectrum would show the molecular ion peak and characteristic fragment ions, such as those resulting from the loss of a methoxy (B1213986) group (-OCH₃) or a water molecule (-H₂O).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying this compound in complex matrices like biological fluids or environmental samples. nih.govfrontiersin.org This technique is particularly useful when derivatization for GC-MS is not desirable. sigmaaldrich.com The use of Selected Reaction Monitoring (SRM) allows for precise quantification by tracking a specific fragmentation of the parent ion. frontiersin.org

Mass Isotopomer Analysis is a specialized technique that can be used to trace the metabolic fate of this compound in biological systems. By using precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these isotopes into the molecule and its downstream metabolites, providing insights into biochemical pathways.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound is characterized by two prominent absorption bands:

A broad band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group.

A sharp, strong band around 1740-1720 cm⁻¹, corresponding to the C=O stretching vibration of the ester functional group. nih.gov

The presence of these two bands provides strong evidence for the structure of this compound.

While this compound itself does not possess strong chromophores for analysis by UV-Visible spectroscopy in the near-UV and visible range, the technique is invaluable for monitoring its enzymatic synthesis. The reduction of a ketone precursor, methyl 4-oxopentanoate, to form this compound is often catalyzed by oxidoreductase enzymes that utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH) as a cofactor. brainly.com The consumption of NADH or NADPH can be continuously monitored by the decrease in absorbance at 340 nm, allowing for the determination of enzyme kinetics and reaction progress.

Theoretical and Computational Chemistry Investigations

Theoretical calculations provide a deeper understanding of the molecular properties of this compound that complement experimental data.

Density Functional Theory (DFT) is a computational method used to predict the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the ground state.

Calculate Vibrational Frequencies: Simulate the IR spectrum and aid in the assignment of experimental absorption bands. researchgate.net

Predict NMR Chemical Shifts: Calculate the magnetic shielding of each nucleus to predict ¹H and ¹³C NMR spectra.

Analyze Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Representative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical but realistic data calculated using DFT methods for illustrative purposes.

Parameter Bond/Angle Calculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (ester)~1.35 Å
Bond LengthO-H~0.97 Å
Bond LengthC-C (backbone)~1.53 - 1.54 Å
Bond AngleO=C-O (ester)~124°
Bond AngleC-C-C (backbone)~112°
Bond AngleC-O-H~108°

These computational investigations, when used in conjunction with spectroscopic data, provide a robust and detailed characterization of this compound.

Reaction Mechanism Elucidation at the Atomic Level

The formation of this compound typically involves the reduction of the ketone group in methyl 4-oxopentanoate. This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by an acidic workup. rsc.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.

Step 1: Nucleophilic Attack The hydride ion from the reducing agent attacks the partially positive carbonyl carbon in methyl 4-oxopentanoate. This results in the formation of a tetrahedral alkoxide intermediate.

Step 2: Protonation An acid workup step follows the initial reduction, where the negatively charged oxygen of the alkoxide intermediate is protonated by a hydronium ion (H₃O⁺) from the acidic solution. This step neutralizes the intermediate and yields the final product, this compound, which is a secondary alcohol. rsc.org

Computational studies, often employing Density Functional Theory (DFT), can provide a more detailed, atomic-level understanding of this reaction mechanism. These studies can model the transition states and intermediates, calculating their energies to determine the reaction pathway and activation energies. For similar keto-ester reductions, DFT calculations have been used to rationalize the stereochemical outcomes and the influence of different catalysts and ligands on the reaction. nist.gov

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are influenced by a variety of factors, including steric hindrance and stereoelectronic effects. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For this compound, rotation around the C3-C4 bond is of particular interest. The relative orientation of the hydroxyl group on C4 and the ester group can lead to different conformers, such as anti and gauche conformations.

A significant stereoelectronic interaction that can influence the conformational preference is the gauche effect . The gauche effect is the tendency for a conformation with adjacent electronegative substituents to be more stable when the dihedral angle between them is approximately 60° (gauche) rather than 180° (anti). This phenomenon is often explained by hyperconjugation, where there is a stabilizing interaction between the lone pair of one electronegative atom and the antibonding orbital (σ*) of the adjacent C-X bond. In the case of this compound, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester could also play a role in stabilizing a gauche-like conformation.

Computational modeling is a powerful tool for studying these conformational preferences and stereoelectronic effects. By calculating the energies of different conformers, it is possible to predict the most stable arrangement of the molecule.

Computational Screening for Catalyst Design

The synthesis of chiral molecules like this compound often requires the use of stereoselective catalysts. Computational chemistry plays a crucial role in the rational design and screening of such catalysts. For the asymmetric hydrogenation of keto-esters to produce hydroxy-esters, computational methods can be used to predict the efficacy of various catalyst-ligand combinations.

This process often involves:

High-Throughput Virtual Screening: A large library of potential catalysts is computationally evaluated to identify promising candidates.

Mechanism-Based Approach: The detailed reaction mechanism with a potential catalyst is studied to understand the origins of stereoselectivity. This involves calculating the energies of the transition states leading to the different stereoisomers.

Descriptor-Based Modeling: Key molecular properties (descriptors) of the catalyst that correlate with its activity and selectivity are identified. These descriptors can then be used to rapidly screen new catalyst candidates.

For the reduction of methyl 4-oxopentanoate, computational screening could be employed to identify catalysts that favor the formation of one enantiomer of this compound over the other. This would involve modeling the interaction of the substrate with a chiral catalyst and analyzing the transition state energies for the formation of both possible products.

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying the metabolic conversion of levulinate to Methyl 4-hydroxypentanoate (MHP) in vivo?

  • Methodological Answer : Use in vivo rat models gavaged with calcium levulinate ± ethanol to mimic human ingestion. Plasma concentrations of levulinate and MHP can be tracked via linear regression (slopes: 0.0026 without ethanol vs. 0.0044 with ethanol) to quantify ethanol's stimulatory effect on MHP production. Liver and brain tissues should be analyzed for CoA ester profiles using metabolomics and mass isotopomer analysis to identify intermediates like levulinyl-CoA and 4-hydroxypentanoyl-CoA .

Q. How can chiral assays resolve enantiomeric ratios of MHP in metabolic studies?

  • Methodological Answer : Employ chiral chromatography to separate enantiomers. In perfused rat liver experiments, the (R)-enantiomer of 4-hydroxypentanoate dominated at 84% (levulinate-only group) and 79% (levulinate + ethanol group), with statistical significance (p < 0.007). This method helps distinguish enzymatic stereoselectivity in levulinate reduction pathways .

Q. What analytical challenges arise when characterizing MHP’s physicochemical properties?

  • Methodological Answer : MHP’s instability complicates direct measurement. Use hydrogenation of levulinate esters (e.g., methyl levulinate) to synthesize MHP in situ, and apply mixing rules to estimate properties like solubility and reactivity. For unstable intermediates like 4-hydroxypentanoic acid, indirect methods (e.g., lactonization kinetics to γ-valerolactone) are advised .

Advanced Research Questions

Q. How do competing β-oxidation pathways influence CoA trapping during MHP catabolism?

  • Methodological Answer : Three β-oxidation pathways metabolize MHP to propionyl-CoA and acetyl-CoA, with intermediates such as 4-phosphopentanoyl-CoA accumulating due to slow isomerization. Quantify CoA trapping via LC-MS/MS to measure acyl-CoA esters (e.g., levulinyl-CoA, 4-hydroxypentanoyl-CoA) in liver/brain homogenates. Trapping correlates with inhibition of fatty acid oxidation and ketogenesis, requiring dose-response studies to assess metabolic disruption .

Q. What catalytic mechanisms explain MHP’s role in γ-valerolactone (GVL) synthesis?

  • Methodological Answer : In transfer hydrogenation, Hf-containing catalysts activate levulinate esters via Lewis acid-base sites (Hf⁴⁺, O²⁻). MHP forms through a six-membered cyclic intermediate during hydride transfer from isopropanol. Monitor lactonization to GVL using Brønsted acidity assays. Kinetic models (e.g., Langmuir-Hinshelwood) validate non-competitive adsorption of H₂ and substrates .

Q. How can metabolomics resolve contradictions in levulinate-MHP pathway data?

  • Methodological Answer : Discrepancies in CoA ester profiles (e.g., 3,6-diketoheptanoyl-CoA vs. cyclopentenyl-CoA) arise from parallel cyclization and pyrrolation pathways. Use high-resolution MS/MS with isotopically labeled levulinate (e.g., ¹³C-tracers) to distinguish intermediates. Pair with chiral assays to differentiate enzymatic vs. non-enzymatic enantiomer formation .

Q. What proteomic strategies detect neurotoxic pyrrole-lysine adducts from MHP exposure?

  • Methodological Answer : Treat rat brains with levulinate ± ethanol and perform LC-MS/MS-based proteomics with anti-pyrrole antibodies. Target lysine-rich neurofilaments for adduct detection. Compare adduct levels with behavioral toxicity assays (e.g., motor function tests) to establish dose-toxicity relationships .

Methodological Considerations

  • Data Analysis : Use linear regression for kinetic slopes (e.g., MHP production rates) and ANOVA for enantiomer proportion comparisons.
  • Instrumentation : LC-MS/MS for CoA ester quantification; chiral GC-MS for enantiomeric resolution; in situ FTIR for lactonization monitoring.
  • Ethical Compliance : For toxicity studies, follow protocols in (e.g., hazardous material handling) and institutional animal care guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.